rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]aceticacid
Description
rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid is a chiral compound featuring a 1,4-dioxane ring substituted with a methyl group at the 5-position and an acetic acid moiety at the 2-position. The "rac" designation indicates it exists as a racemic mixture, with equal proportions of enantiomers arising from the stereocenters at positions 2R and 5S.
Properties
Molecular Formula |
C7H12O4 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-[(2S,5R)-5-methyl-1,4-dioxan-2-yl]acetic acid |
InChI |
InChI=1S/C7H12O4/c1-5-3-11-6(4-10-5)2-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m1/s1 |
InChI Key |
IJORPBFLVXXKES-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1CO[C@H](CO1)CC(=O)O |
Canonical SMILES |
CC1COC(CO1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 2-methyl-1,3-propanediol with glyoxylic acid, followed by cyclization to form the dioxane ring. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compound suitable for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Based on the search results, finding a detailed article focusing solely on the applications of "rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid" with comprehensive data tables and well-documented case studies is challenging. However, here's what can be gathered from the available information:
Available Information
- Identification : "rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid" is a chemical compound with the molecular formula C7H12O4.
- Availability : It appears to be commercially available from chemical vendors.
- Limited Research : There is a lack of extensive research focused specifically on this molecule. This suggests it may be a relatively new or niche compound.
Potential Research Directions
Given the limited direct information, we can explore potential applications based on its structural features:
- Dioxane Moiety : The presence of a dioxane ring might be relevant in various applications . Dioxanes are used as solvents, stabilizers, and in the synthesis of other compounds .
- Acetic Acid Moiety : The acetic acid part could be used to form esters or amides, potentially modifying the properties of other molecules or surfaces.
- Chirality : The compound has chiral centers, which means it could be useful in asymmetric synthesis or as a chiral building block .
Related Compounds and Research Areas
- Vitamin E Metabolites : Research on long-chain vitamin E metabolites explores their anti-inflammatory properties and their impact on the immune system . Although not directly related, this highlights the potential of similar molecules in biological applications .
- 5-LOX Inhibitors : Some vitamin E metabolites act as 5-lipoxygenase (5-LOX) inhibitors, which are relevant in inflammation research . The compound could potentially be explored in this context .
- Building Blocks for Synthesis : Various building blocks with specific chemical structures and chirality are used in synthesizing more complex molecules . This compound could serve as such a building block .
Mechanism of Action
The mechanism of action of rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with N-7-{(2R,5S)-5-[(4S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)]-1,4-dioxan-2-yl}adenine (6a/b)
Structural Features :
- Shared Elements : Both compounds contain a 1,4-dioxane ring with stereochemical complexity (2R,5S configuration in the target compound vs. 2R/S,5S in 6a/b).
- Key Differences :
- Substituents : The target compound has a methyl group and acetic acid, while 6a/b feature a dimethyl-1,3-dioxolane moiety and adenine base.
- Functional Groups : The acetic acid group in the target compound contrasts with the nucleobase (adenine) in 6a/b, leading to divergent reactivity (e.g., acid-base behavior vs. hydrogen-bonding interactions).
Implications :
- Solubility : The polar carboxylic acid in the target compound enhances water solubility compared to the lipophilic adenine in 6a/b.
Comparison with 5-(1-Phenylethenyl)-2-((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyldodecahydrophenanthren-1-yl)-4,5-dihydrooxazole (5c)
Structural Features :
- Shared Elements : Both compounds incorporate heterocyclic rings (1,4-dioxane vs. oxazole in 5c) and stereochemical complexity.
- Key Differences :
- Heterocycle Type : The target compound’s 1,4-dioxane is a saturated oxygen ring, whereas 5c’s oxazole is aromatic and nitrogen-containing.
- Substituents : 5c has a phenanthrene-derived bulky substituent, contrasting with the simpler methyl and acetic acid groups in the target compound.
Implications :
Comparison with Azithromycin
Structural Features :
- Shared Elements : Both compounds contain multiple stereocenters and oxygen-rich rings (1,4-dioxane in the target vs. macrolactone in azithromycin).
- Key Differences: Molecular Complexity: Azithromycin is a macrocyclic antibiotic with 12 stereocenters, while the target compound has a simpler bicyclic structure. Functional Groups: Azithromycin’s amino and hydroxyl groups enable antimicrobial activity, whereas the target’s carboxylic acid may favor coordination chemistry.
Implications :
- Stability : The rigid macrolactone in azithromycin enhances metabolic stability, while the target’s smaller structure may exhibit faster degradation .
Data Table: Key Structural and Functional Comparisons
Research Findings and Limitations
- Stereochemical Impact : The 2R,5S configuration in the target compound likely influences its conformational flexibility and intermolecular interactions, though experimental data (e.g., X-ray crystallography) are lacking in the evidence.
- Gaps in Evidence: No direct data on the target compound’s spectral properties (e.g., NMR, IR) or biological activity are provided, limiting quantitative comparisons.
Biological Activity
rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid is a compound with a unique molecular structure characterized by its dioxane ring and acetic acid functional group. The specific stereochemistry of the compound (2R,5S) influences its biological interactions and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its pharmacological properties, potential therapeutic uses, and relevant case studies.
The molecular formula of rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid is C8H14O4, with a molecular weight of 174.19 g/mol. The compound features a dioxane ring that contributes to its chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H14O4 |
| Molecular Weight | 174.19 g/mol |
| Boiling Point | 301.4 ± 17.0 °C (Predicted) |
| Density | 1.138 ± 0.06 g/cm³ (Predicted) |
| pKa | 4.24 ± 0.10 (Predicted) |
Biological Activity
Research on the biological activity of rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid is limited; however, preliminary studies suggest several potential pharmacological effects:
- Antimicrobial Activity : Initial investigations indicate that compounds structurally similar to rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid exhibit antimicrobial properties against various bacterial strains and fungi .
- Anti-inflammatory Effects : Some studies have indicated that related compounds may possess anti-inflammatory activities by inhibiting specific inflammatory markers such as COX-2 and IL-1β . This suggests a possible therapeutic role for rac-2 in managing inflammatory conditions.
- Antitumor Potential : There is emerging evidence that compounds within the same class may exhibit antitumor activity, potentially through mechanisms involving apoptosis and cell cycle arrest .
Case Studies
While direct studies on rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid are scarce, related case studies provide insights into its potential applications:
Study on Antimicrobial Activity
In a comparative study involving various derivatives of dioxane-based compounds, it was found that certain structural modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The compounds were assessed using Minimum Inhibitory Concentration (MIC) assays to determine their efficacy .
Anti-inflammatory Mechanisms
A study explored the anti-inflammatory properties of similar dioxane derivatives in vivo. The results showed significant reductions in paw edema in animal models treated with these compounds compared to controls. Key inflammatory markers were also significantly reduced, indicating a strong anti-inflammatory effect .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of rac-2 to various biological targets. These studies suggest that the compound may interact with key enzymes involved in inflammation and microbial resistance pathways .
Q & A
Q. How does the reactivity of rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid compare to its non-dioxane analogs (e.g., cyclohexane-based acetic acids)?
- Methodological Answer : The dioxane ring’s electron-withdrawing effect increases the acetic acid’s acidity () compared to cyclohexane analogs (). This enhances its nucleophilicity in esterification or amidation reactions. Kinetic studies under pseudo-first-order conditions quantify rate differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
